molecular formula C8H9ClN2O B12499721 2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride

2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride

Cat. No.: B12499721
M. Wt: 184.62 g/mol
InChI Key: TWNHKMKRGUGAAT-UHFFFAOYSA-N
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Description

Structural Analysis and Molecular Configuration

The molecular architecture of 2-methylimidazo[1,2-a]pyridin-7-ol hydrochloride comprises a bicyclic system formed by the fusion of a five-membered imidazole ring and a six-membered pyridine ring. Key substituents include:

  • A methyl group (-CH₃) at position 2 of the imidazole ring.
  • A hydroxyl group (-OH) at position 7 of the pyridine ring.
  • A hydrochloride counterion (-Cl) associated with the protonated nitrogen atom in the imidazole ring.

The systematic IUPAC name, This compound , reflects this substitution pattern. The SMILES notation (OC1=CC2=NC(C)=CN2C=C1.[H]Cl ) confirms the connectivity, with the hydroxyl group at position 7 and methyl group at position 2. The molecular formula, C₈H₉ClN₂O , corresponds to a molecular weight of 184.62 g/mol .

Comparative analysis with structurally related compounds, such as 2-methylimidazo[1,2-a]pyridine (CID 136742) and 2-methylimidazo[1,2-a]pyridin-8-ol (CID 820953), highlights the positional isomerism of hydroxyl groups as a critical distinguishing feature.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-methyl-1H-imidazo[1,2-a]pyridin-7-one;hydrochloride

InChI

InChI=1S/C8H8N2O.ClH/c1-6-5-10-3-2-7(11)4-8(10)9-6;/h2-5,9H,1H3;1H

InChI Key

TWNHKMKRGUGAAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC(=O)C=C2N1.Cl

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization

A solvent- and catalyst-free approach utilizes microwave irradiation to condense 2-aminopyridine derivatives with α-bromoketones. For example, reacting 2-amino-5-methoxypyridine with bromoacetone at 65°C under 150 W microwave irradiation yields 7-methoxy-2-methylimidazo[1,2-a]pyridine in 90% yield. Subsequent demethylation using Amberlyst A-26(OH) in methanol converts the methoxy group to a hydroxyl group, achieving a 95.98% yield of the free base. Final treatment with HCl/dioxane forms the hydrochloride salt.

Key Conditions

  • Reaction time: 15–20 minutes (microwave step)
  • Demethylation: 0.5 hours at 25°C
  • Overall yield: ~85%

Acid-Catalyzed Cyclocondensation

A modified Groebke–Blackburn–Bienaymé reaction employs 2-amino-5-methoxypyridine , acetone , and tert-butyl isocyanide in methanol with toluenesulfonic acid (TosOH) as a catalyst. The reaction proceeds at 70°C for 12 hours, forming the imidazo[1,2-a]pyridine core. After workup, the 7-methoxy intermediate is treated with concentrated HCl to yield the hydrochloride salt (purity: 95%).

Characterization Data

  • MS (ESI): m/z 241 [M+1]+ (free base)
  • 1H NMR (DMSO-d6): δ 8.57–8.56 (m, 1H), 7.70 (d, J = 8.8 Hz, 1H), 2.34 (s, 3H)

Metal-Free Oxidative Coupling

Iodine-Mediated Cyclization

Iodine (10 mol%) in cyclohexane promotes the coupling of 2-amino-5-methoxypyridine with acetophenone derivatives at room temperature. This method avoids transition metals and achieves 82–92% yields for 2-methylimidazo[1,2-a]pyridines. Demethylation and salt formation follow analogous steps as in Section 1.1.

Advantages

  • No column chromatography required
  • Scalable to gram quantities

Hydrochloride Salt Formation

The free base 2-methylimidazo[1,2-a]pyridin-7-ol is dissolved in anhydrous dioxane and treated with 4 M HCl/dioxane at 20°C for 1 hour. Precipitation with diethyl ether yields the hydrochloride salt with >95% purity.

Analytical Confirmation

  • Molecular Formula: C₈H₉ClN₂O
  • Melting Point: 233–237°C (decomposition)

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Key Advantage
Microwave Cyclization 150 W, 65°C, solvent-free 85 99 Rapid, eco-friendly
Acid-Catalyzed TosOH, MeOH, 70°C 84 95 High regioselectivity
Iodine-Mediated I₂, cyclohexane, RT 88 97 Metal-free, scalable

Challenges and Optimizations

  • Regioselectivity: Positional isomerism during cyclization is mitigated by using electron-withdrawing groups (e.g., methoxy) at the 5-position of 2-aminopyridine.
  • Demethylation Efficiency: Amberlyst A-26(OH) outperforms BBr₃ in minimizing side reactions (e.g., ring oxidation).
  • Salt Stability: The hydrochloride form is hygroscopic; storage under inert atmosphere is recommended.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at the 7-position undergoes nucleophilic substitution under specific conditions. For example:

  • Phosphorus Oxychloride (POCl₃) : Converts the hydroxyl group to a chloride via a dichlorophosphate intermediate. Pyridine acts as a base to facilitate elimination, forming 7-chloro-2-methylimidazo[1,2-a]pyridine .

Reaction Reagents Product Yield Source
Hydroxyl → ChloridePOCl₃, pyridine7-Chloro-2-methylimidazo[1,2-a]pyridine85–92%

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazo[1,2-a]pyridine core undergoes EAS at the 3-, 5-, or 8-positions. Bromination and nitration are well-documented for analogs :

  • Bromination : Using Br₂ in acetic acid introduces bromine at the 6-position (para to hydroxyl).

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the pyridine ring at the 5-position.

Reaction Conditions Regioselectivity Yield Source
BrominationBr₂, CH₃COOH6-position75–80%
NitrationHNO₃, H₂SO₄, 0–5°C5-position60–65%

Condensation Reactions

The hydroxyl and methyl groups enable participation in multicomponent condensations:

  • Groebke–Blackburn–Bienaymé Reaction : Reacts with aldehydes and isonitriles under acid catalysis (e.g., HCl) to form 2,3-disubstituted derivatives .

  • Knoevenagel Condensation : With ethyl acetoacetate, forms fused tricyclic structures via intramolecular cyclization .

Reaction Partners Catalyst Product Yield Source
Three-component condensationAldehyde, isonitrileHCl2,3-Disubstituted imidazo[1,2-a]pyridine70–88%
Knoevenagel cyclizationEthyl acetoacetatePiperidineBenzo-fused imidazo[1,2-a]pyridine65–78%

Oxidative Functionalization

The methyl group at the 2-position can be oxidized to a carbonyl group using KMnO₄ or CrO₃, forming 2-carboxyimidazo[1,2-a]pyridin-7-ol . This intermediate is critical for further derivatization in medicinal chemistry .

Reagent Conditions Product Yield Source
KMnO₄H₂O, 80°C2-Carboxyimidazo[1,2-a]pyridin-7-ol50–60%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions:

  • Suzuki-Miyaura : Reacts with arylboronic acids at the 3-position (ortho to hydroxyl) .

  • Buchwald-Hartwig : Amination at the 8-position using Pd(OAc)₂/XPhos .

Reaction Catalyst Substrate Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acid70–85%
Buchwald-HartwigPd(OAc)₂, XPhosAmine65–80%

Biological Activity and Functional Modifications

Structural analogs exhibit antagonistic activity against neuropeptide S receptors (NPSR) and kinase inhibition :

  • Phosphorothioylation : The hydroxyl group reacts with diphenylphosphine chloride to form phosphorothioate derivatives (e.g., 3-(diphenylphosphorothioyl)-1,2-dimethylimidazo[1,2-a]pyridin-1-ium), enhancing metabolic stability .

  • Methyl Group Impact : Removal of the 2-methyl group reduces activity by 3–25×, emphasizing its role in target binding .

Key Stability Considerations

  • Aqueous Stability : The hydrochloride salt is stable in PBS (pH 7.4) over 48 hours, enabling in vitro assays .

  • Thermal Stability : Decomposes above 200°C, requiring storage at −20°C under inert atmosphere .

Scientific Research Applications

2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Reactivity

The positions of substituents on the imidazopyridine scaffold critically determine chemical behavior. For example:

  • 2-Methylimidazo[1,2-a]pyridin-8-amine hydrochloride (similarity score: 0.96) differs by the substitution of an amine group at position 8 instead of a hydroxyl at position 5. This change reduces hydrogen-bonding capacity but increases nucleophilicity at the aromatic ring .
  • 5-Methylimidazo[1,2-a]pyridin-6-amine (similarity score: 0.86) shows lower structural similarity due to the methyl group at position 5 and amine at position 6, which alter electronic distribution and steric hindrance compared to the 2-methyl-7-ol derivative .

Reactivity studies highlight that 3-substituted imidazopyridines with methyl groups undergo regioselective halogenation, whereas non-methylated analogs produce different intermediates . For instance, chlorination of 2-methylimidazo[1,2-a]pyridine with N-chlorosuccinimide (NCS) yields 3-chloro derivatives, while unmethylated analogs form alternative products .

Functional Group Variations

Functional groups significantly impact solubility and bioactivity:

  • Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate hydrochloride replaces the hydroxyl group with a carboxylate ester, enhancing lipophilicity and altering metabolic stability .
  • 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride , an impurity in pyridoxine hydrochloride, shares a hydroxyl group but features a fused furan ring instead of imidazole, reducing aromatic conjugation and reactivity .

Pharmacological Potential

Derivatives of imidazopyridine are explored in drug design. In contrast, the hydroxyl group in 2-methylimidazo[1,2-a]pyridin-7-ol hydrochloride may favor interactions with polar biological targets, such as enzymes or receptors requiring hydrogen bonding.

Data Tables

Table 1: Key Structural Analogs and Properties

Compound Name Substituent Positions Functional Groups Similarity Score Key Applications
2-Methylimidazo[1,2-a]pyridin-7-ol HCl 2-Me, 7-OH Hydroxyl, hydrochloride 1.00 Pharmaceutical intermediates
2-Methylimidazo[1,2-a]pyridin-8-amine HCl 2-Me, 8-NH2 Amine, hydrochloride 0.96 Bioactive scaffolds
5-Methylimidazo[1,2-a]pyridin-6-amine 5-Me, 6-NH2 Amine 0.86 Synthetic intermediates

Table 2: Reactivity Comparison

Reaction Type 2-Methylimidazo[1,2-a]pyridin-7-ol HCl 7-Methylimidazo[1,2-a]pyridine
Chlorination (NCS) Forms 3-chloro derivatives Yields trichloro-methyl products
Hydrolysis Stable under basic conditions Hydrolyzes trichloro-methyl group to carboxylic acid

Biological Activity

2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is part of a larger class of imidazo[1,2-a]pyridines, which are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H8N2O·HCl
  • Molecular Weight : 188.62 g/mol
  • CAS Number : [67352409]

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazo[1,2-a]pyridine showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the antimicrobial efficacy was evaluated using Minimum Inhibitory Concentration (MIC) assays.

CompoundMIC (µg/mL)Activity
2-Methylimidazo[1,2-a]pyridin-7-ol HCl32Moderate
Zolpidem (reference)16High

The results suggest that while this compound has moderate activity, it is less effective than established drugs like Zolpidem in this context .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia).

Cell LineIC50 (µM)Reference
A43125
Jurkat30

The structure-activity relationship (SAR) analysis indicated that modifications to the imidazo core significantly influence cytotoxicity, with certain substitutions enhancing potency against these cancer cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been shown to exhibit anti-inflammatory effects. A study reported that this compound inhibited the activity of Phospholipase A2 (PLA2), an enzyme involved in inflammatory processes.

CompoundIC50 (µM)Target Enzyme
2-Methylimidazo[1,2-a]pyridin-7-ol HCl14.3PLA2

This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives against multi-drug resistant bacteria. The findings indicated that compounds similar to this compound exhibited significant antibacterial activity, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Screening

In another investigation focused on anticancer properties, researchers conducted a high-throughput screening of various imidazo derivatives. The results revealed that certain modifications to the methyl group at position seven enhanced the cytotoxicity against colorectal cancer cells. This emphasizes the importance of structural optimization in drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride?

  • Answer : The synthesis typically involves functionalization of the imidazo[1,2-a]pyridine core. For example:

  • Grignard Reactions : describes halogen-metal exchange using isopropylmagnesium chloride·LiCl to introduce diphenylphosphine oxide groups to 2-methylimidazo[1,2-a]pyridine derivatives. This method can be adapted for introducing hydroxyl or other functional groups at the 7-position .
  • Organocatalysis : highlights guanidine hydrochloride (GuHCl) as a green catalyst for synthesizing imidazo-pyridine derivatives via microwave-mediated, solvent-free reactions. This approach minimizes metal contamination and enhances reaction efficiency .
  • Precursor Utilization : Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate hydrochloride ( ) may serve as a precursor, where hydrolysis of the ester group could yield the target compound .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming hydrogen and carbon environments. demonstrates resolving complex splitting patterns (e.g., δ 7.68–8.84 ppm for aromatic protons) and verifying substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Used to validate molecular weight and purity, as shown in , where HRMS matched calculated values (m/z 333.1157 vs. 333.1151) .
  • X-ray Crystallography : SHELX software ( ) is widely used for refining crystal structures, particularly for resolving ambiguities in stereochemistry or hydrogen bonding .

Q. How should researchers handle stability and storage of this compound?

  • Answer : Stability is influenced by hygroscopicity and sensitivity to light/temperature. notes that related imidazo-pyridine carboxylate hydrochlorides are stored under inert conditions (e.g., desiccated, -20°C). Stability testing under varying pH (1–13) and thermal stress (25–60°C) via HPLC monitoring is recommended to identify degradation pathways .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR) be resolved during structural elucidation?

  • Answer :

  • Complementary Techniques : Use HRMS to confirm molecular formula and X-ray crystallography (via SHELX) to resolve ambiguous NOE effects or overlapping peaks .
  • Purification Protocols : highlights reverse-phase HPLC to isolate pure fractions when NMR indicates impurities (e.g., residual solvents or byproducts) .
  • Dynamic NMR : For tautomeric or conformational equilibria, variable-temperature NMR can clarify dynamic processes .

Q. What strategies optimize low-yield reactions in imidazo-pyridine synthesis?

  • Answer :

  • Catalyst Screening : GuHCl () improves atom economy in microwave-assisted reactions, reducing side products .
  • Solvent-Free Conditions : demonstrates enhanced yields (up to 85%) in solvent-free, microwave-mediated syntheses by minimizing decomposition .
  • Stepwise Functionalization : achieved higher purity by separating halogen-metal exchange and phosphorylation steps, avoiding competing pathways .

Q. How does structural modification (e.g., substituent variation) impact biological activity?

  • Answer :

  • Phosphoryl/Thioyl Groups : shows that 3-(diphenylphosphoryl)-2-methylimidazo[1,2-a]pyridine derivatives exhibit Hedgehog signaling inhibition (IC50 = 30 nM). Substituting sulfur for oxygen (phosphorothioyl) alters electronic properties and binding affinity .
  • Hydroxyl Group Positioning : The 7-ol moiety in the target compound may enhance solubility or hydrogen-bonding interactions, critical for receptor binding (e.g., neuropeptide S receptor antagonism in ) .

Q. What computational tools aid in predicting reactivity or docking studies for this compound?

  • Answer :

  • DFT Calculations : Predict reaction transition states for functionalization steps (e.g., phosphorylation in ) .
  • Molecular Docking : Software like AutoDock Vina can model interactions with targets (e.g., Hedgehog pathway proteins in ) using crystallographic data refined via SHELX .

Methodological Notes

  • Data Tables :

    ParameterExample from Reference
    Reaction Yield5.9% after HPLC purification
    NMR Chemical Shiftsδ 8.84 ppm (pyridinium proton)
    HRMS AccuracyΔm/z = 0.0006 (333.1157 vs. 333.1151)
  • Key Challenges :

    • Low yields due to competing side reactions (e.g., ’s 5.9% yield).
    • Spectral overlap in aromatic regions complicating NMR interpretation.

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